4-(7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl)-1H-imidazol-2(3H)-one
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Overview
Description
4-(7-(Thiophen-2-yl)-1,4-thiazepane-4-carbonyl)-1H-imidazol-2(3H)-one is a complex organic compound that features a unique combination of heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl)-1H-imidazol-2(3H)-one typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that allow for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to enhance efficiency and reduce costs. The choice of reagents and reaction conditions is critical to ensure scalability and environmental sustainability .
Chemical Reactions Analysis
Types of Reactions
4-(7-(Thiophen-2-yl)-1,4-thiazepane-4-carbonyl)-1H-imidazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the thiophene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated solvents, strong nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
4-(7-(Thiophen-2-yl)-1,4-thiazepane-4-carbonyl)-1H-imidazol-2(3H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials with unique electronic and optical properties
Mechanism of Action
The mechanism of action of 4-(7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl)-1H-imidazol-2(3H)-one involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity or activation of signaling cascades that lead to the desired biological effect .
Comparison with Similar Compounds
Similar Compounds
Benzothiophene derivatives: Known for their biological activities, including anticancer and antimicrobial properties.
Thiazepane derivatives: Explored for their potential as therapeutic agents in various diseases.
Imidazole derivatives: Widely used in medicinal chemistry for their diverse pharmacological activities.
Uniqueness
4-(7-(Thiophen-2-yl)-1,4-thiazepane-4-carbonyl)-1H-imidazol-2(3H)-one is unique due to its combination of three distinct heterocyclic structures, which confer a range of chemical and biological properties.
Properties
IUPAC Name |
4-(7-thiophen-2-yl-1,4-thiazepane-4-carbonyl)-1,3-dihydroimidazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S2/c17-12(9-8-14-13(18)15-9)16-4-3-11(20-7-5-16)10-2-1-6-19-10/h1-2,6,8,11H,3-5,7H2,(H2,14,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTQNZPPPRCHKIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CS2)C(=O)C3=CNC(=O)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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